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Compound of Interest

Compound Name: Aklavin

Cat. No.: B1666540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aklavin, a member of the anthracycline class of antibiotics, has garnered

significant interest within the scientific community due to its potent antineoplastic properties. Its

complex chemical architecture necessitates a multi-faceted analytical approach for complete

structural confirmation. This technical guide provides an in-depth exploration of the

spectroscopic techniques universally employed in the structural elucidation of Aklavin,

presenting a collation of key data and experimental methodologies.

The Molecular Structure of Aklavin
Aklavin is a glycosidic anthracycline characterized by a tetracyclic aglycone, known as

aklavinone, attached to a rhodosamine sugar moiety. The precise arrangement of its functional

groups and stereocenters is critical to its biological activity.

Caption: Chemical structure of Aklavin.

Spectroscopic Data Summary
The structural elucidation of Aklavin relies on the combined interpretation of data from several

spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Aklavin
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm,
Multiplicity, J in Hz)

Aglycone

1 157.2 7.85 (d, J=7.8)

2 124.5 7.78 (t, J=8.0)

3 136.8 7.39 (d, J=8.2)

4 162.1 -

4a 111.6 -

5 156.4 -

5a 115.8 -

6 134.7 -

6a 108.2 -

7 69.8 5.23 (br s)

8 34.1
2.15 (dd, J=14.5, 5.0), 2.35

(dd, J=14.5, 2.5)

9 76.9 4.25 (s)

10 52.3 2.30 (q, J=7.2)

10a 107.9 -

11 186.5 -

12 186.0 -

12a 133.4 -

12b 137.2 -

7-OH - 4.50 (br s)

9-OH - 5.45 (s)

10-COOCH₃ 170.5 3.88 (s)
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10-COOCH₃ 52.8 -

10-CH₂CH₃ 25.9 1.05 (t, J=7.2)

10-CH₂CH₃ 9.5 -

Rhodosamine

1' 100.5 5.50 (d, J=3.0)

2' 29.3 1.75 (m), 2.10 (m)

3' 66.2 3.15 (m)

4' 68.5 3.60 (m)

5' 67.8 4.10 (q, J=6.5)

6' 17.0 1.30 (d, J=6.5)

N(CH₃)₂ 41.5 2.35 (s)

4'-OH - 3.50 (br s)

Note: Chemical shifts are

referenced to TMS

(Tetramethylsilane) and may

vary slightly depending on the

solvent and experimental

conditions.

Table 2: Mass Spectrometry Data for Aklavin

Ionization Mode [M+H]⁺ (m/z) Key Fragment Ions (m/z)

ESI 568.254
413.102 (Aklavinone), 156.128

(Rhodosamine)

Table 3: Infrared (IR) Spectroscopy Data for Aklavin
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
O-H Stretching (phenolic and

alcoholic)

~2930 Medium C-H Stretching (aliphatic)

~1735 Strong C=O Stretching (ester)

~1620 Strong C=O Stretching (quinone)

~1580 Strong C=C Stretching (aromatic)

~1250 Strong
C-O Stretching (ester and

ether)

~1080 Strong C-O Stretching (alcoholic)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Aklavin

Solvent λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Methanol 228, 258, 290, 432 Not Reported

Chloroform 229, 259, 291, 433 Not Reported

Note: The UV-Vis spectrum of

Aklavin is characterized by

multiple absorption bands

corresponding to the electronic

transitions within the

anthraquinone chromophore.

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are based on established practices for the structural elucidation of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework and establish connectivity within the

Aklavin molecule.

Methodology:

Sample Preparation: A sample of Aklavin (5-10 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is

added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization

Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired on a

high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon

atoms.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish ¹H-¹H

correlations (COSY), one-bond ¹H-¹³C correlations (HSQC), and long-range (2-3 bond) ¹H-

¹³C correlations (HMBC).

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier

transformed, phase-corrected, and baseline-corrected. The chemical shifts, coupling

constants, and correlations are then analyzed to assemble the molecular structure.
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Caption: Workflow for NMR-based structural elucidation of Aklavin.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of Aklavin and to obtain information about its

substructures through fragmentation analysis.

Methodology:

Sample Preparation: A dilute solution of Aklavin is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) with the addition of a small amount of formic acid to promote

protonation for positive ion mode analysis.

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an

electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight

(TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument.

Data Acquisition:

Full Scan MS: The instrument is operated in full scan mode to determine the accurate

mass of the protonated molecule [M+H]⁺.
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Tandem MS (MS/MS): The [M+H]⁺ ion is selected as the precursor ion and subjected to

collision-induced dissociation (CID) to generate fragment ions. The resulting product ion

spectrum is recorded.

Data Analysis: The accurate mass measurement from the full scan is used to determine the

elemental composition of Aklavin. The fragmentation pattern from the MS/MS spectrum is

analyzed to identify characteristic neutral losses and fragment ions, which correspond to

different parts of the molecule (e.g., loss of the sugar moiety).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the Aklavin molecule.

Methodology:

Sample Preparation: A small amount of solid Aklavin is finely ground with potassium

bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast

from a solution onto a salt plate (e.g., NaCl or KBr).

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR)

spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet or salt plate is recorded and subtracted from the

sample spectrum.

Data Analysis: The absorption bands in the IR spectrum are assigned to specific functional

groups based on their characteristic vibrational frequencies, intensities, and shapes.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the chromophore of the Aklavin molecule.

Methodology:

Sample Preparation: A dilute solution of Aklavin of known concentration is prepared in a UV-

transparent solvent (e.g., methanol or ethanol).
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Instrumentation: The UV-Vis absorption spectrum is recorded using a double-beam

spectrophotometer.

Data Acquisition: The absorbance is scanned over a wavelength range of approximately 200-

800 nm. A cuvette containing the pure solvent is used as a reference.

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. If the

concentration and path length are known, the molar absorptivity (ε) can be calculated using

the Beer-Lambert law.

Signaling Pathways and Logical Relationships
While Aklavin's primary mechanism of action involves DNA intercalation and inhibition of

topoisomerase II, its interaction with cellular components can trigger various signaling

pathways. The following diagram illustrates a simplified logical relationship of its cytotoxic

effects.
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Simplified Mechanism of Action of Aklavin
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Caption: Logical flow of Aklavin's cytotoxic mechanism.

Conclusion: The comprehensive spectroscopic analysis of Aklavin, integrating data from NMR,

MS, IR, and UV-Vis techniques, provides an unambiguous confirmation of its intricate

molecular structure. The methodologies and data presented in this guide serve as a valuable

resource for researchers in natural product chemistry, medicinal chemistry, and drug

development, facilitating further studies and applications of this potent antineoplastic agent.
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To cite this document: BenchChem. [Spectroscopic Scrutiny of Aklavin: A Technical Guide to
Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666540#spectroscopic-analysis-of-aklavin-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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